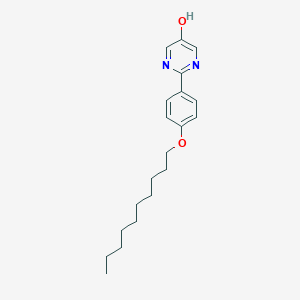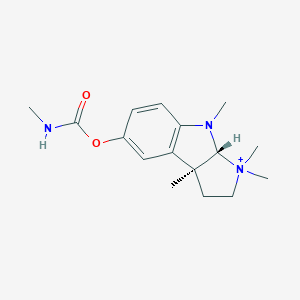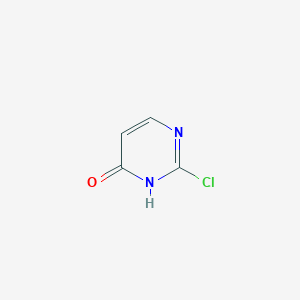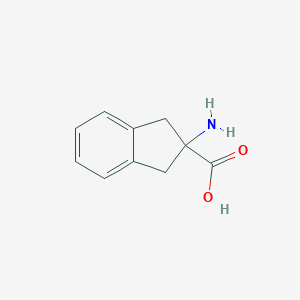![molecular formula C13H19NO2 B050803 (2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide CAS No. 114862-02-1](/img/structure/B50803.png)
(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide typically involves the reaction of 2-methylbutanoyl chloride with ®-2-amino-1-phenylethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of aroma compounds and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
®-2-Methylbutyric Acid: An aroma compound found in apples.
®-2-Amino-1-phenylethanol: A precursor in the synthesis of the compound.
2-Methylbutanoyl Chloride: A reagent used in the synthesis.
Uniqueness
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide is unique due to its specific structural configuration and the presence of both hydroxyl and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
114862-02-1 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)/t10-,12+/m1/s1 |
Clave InChI |
DLCQLMHJQKRDPA-PWSUYJOCSA-N |
SMILES |
CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
SMILES isomérico |
CC[C@@H](C)C(=O)N[C@@H](CO)C1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















